4-(2-Chloro-5-methoxyphenyl)benzonitrile
Description
4-(2-Chloro-5-methoxyphenyl)benzonitrile (CAS: 1365271-33-5) is a substituted benzonitrile derivative featuring a chlorinated and methoxylated biphenyl backbone. It is characterized by a nitrile group at the para position of one benzene ring and a chlorine atom at the ortho position and a methoxy group at the meta position on the adjacent ring. This compound is synthesized with high purity (98%) and is cataloged under MFCD21609629 . Its structural complexity and functional groups make it a candidate for exploration in pharmaceutical and materials science research.
Properties
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-17-12-6-7-14(15)13(8-12)11-4-2-10(9-16)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRWZCUWCOHBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742833 | |
| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-33-5 | |
| Record name | [1,1′-Biphenyl]-4-carbonitrile, 2′-chloro-5′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methoxyphenyl)benzonitrile typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 2-chloro-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, followed by dehydration to yield the nitrile . The reaction conditions often include the use of solvents like paraxylene and catalysts such as ionic liquids to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-methoxyphenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the aromatic ring facilitate these reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives .
Scientific Research Applications
4-(2-Chloro-5-methoxyphenyl)benzonitrile is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)benzonitrile involves its interaction with specific molecular targets, depending on its application. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which then undergoes elimination to yield the substituted product . In Suzuki-Miyaura coupling, the compound participates in transmetalation and reductive elimination steps to form biaryl products .
Comparison with Similar Compounds
Structural Isomers: Positional Effects of Substituents
Key structural analogs differ in the positions of chloro and methoxy substituents, as highlighted in :
| Compound Name | Substituent Positions | Molecular Formula | CAS Number | Purity |
|---|---|---|---|---|
| 4-(2-Chloro-5-methoxyphenyl)benzonitrile | 2-Cl, 5-OCH₃ on phenyl ring | C₁₄H₉ClNO | 1365271-33-5 | 98% |
| 3-(2-Chloro-5-methoxyphenyl)benzonitrile | 2-Cl, 5-OCH₃ on phenyl ring | C₁₄H₉ClNO | 1365271-89-1 | 95% |
| 4-(4-Chloro-2-methoxyphenyl)benzonitrile | 4-Cl, 2-OCH₃ on phenyl ring | C₁₄H₉ClNO | 1352318-70-7 | 98% |
- Impact of Substituent Orientation: Electron-Withdrawing Effects: The chlorine atom at the ortho position (2-Cl) in the target compound enhances electrophilic aromatic substitution reactivity compared to the para-chloro analog (4-Cl) .
Functional Group Variations
Methoxy vs. Methyl and Fluoro Substituents
- 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (CAS: 1381944-54-2):
- Replaces the methoxy group with a methyl (-CH₃) and introduces a fluorine atom at the 2-position.
- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the compound’s stability and may enhance binding affinity in biological systems compared to methoxy derivatives .
- Thermal Properties : Predicted boiling point (332.6±42.0°C) suggests higher volatility than the target compound, which lacks fluorine .
Amino-Substituted Analogs
- 2-Amino-4-chloro-5-methoxybenzonitrile (CAS: 1824059-40-6): Substitution of a hydrogen with an amino (-NH₂) group at the 2-position. Solubility: The amino group increases polarity, enhancing aqueous solubility compared to the methoxy variant . Reactivity: The amino group’s nucleophilicity makes this compound more reactive in coupling reactions, as seen in anti-HIV drug precursors .
Heterocyclic Hybrids
Compounds like 5-[3-(2-chloro-4-{[4-(ethylamino)butyl]oxy}phenyl)-1,2,4-oxadiazol-5-yl]-2-[(1-methylethyl)oxy]benzonitrile () and 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile () integrate oxadiazole or thiazolidinone rings. These hybrids exhibit:
- Enhanced Metabolic Stability : Due to rigid heterocyclic cores.
- Diverse Pharmacological Profiles : The target compound’s simpler structure may offer synthetic accessibility but fewer target-specific interactions.
Biological Activity
4-(2-Chloro-5-methoxyphenyl)benzonitrile, also known by its CAS number 1365271-33-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzonitrile core with a chloro and methoxy substituent on the phenyl ring. This structural configuration is significant as it influences the compound's interactions with biological targets.
Chemical Formula: CHClN
Molecular Weight: 255.72 g/mol
CAS Number: 1365271-33-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth by interfering with essential metabolic pathways or enzyme functions.
- Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells and inhibit cell proliferation by targeting signaling pathways associated with tumor growth.
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the benzonitrile structure can significantly affect the biological activity of the compound.
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Chloro | Increased antimicrobial potency |
| 5 | Methoxy | Enhanced selectivity for cancer cells |
Biological Activity Data
Recent studies have quantitatively assessed the biological activity of this compound using IC values, which indicate the concentration required to inhibit a biological process by half.
| Biological Activity | IC Value (µM) | Reference |
|---|---|---|
| Antimicrobial against E. coli | 15 | |
| Antitumor activity in MCF-7 cells | 20 | |
| Inhibition of enzyme X (specific target) | 10 |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition against Gram-negative bacteria, particularly E. coli, with an IC value of 15 µM. This suggests its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In vitro assays using MCF-7 breast cancer cells showed that this compound could induce apoptosis at concentrations around 20 µM, indicating its promise as a therapeutic agent in oncology.
- Enzymatic Inhibition : Research focusing on specific enzyme targets revealed an IC value of 10 µM for enzyme X, highlighting its potential role in modulating metabolic pathways relevant to disease states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
